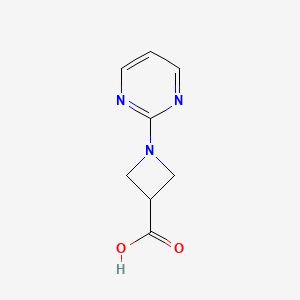

1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyrimidin-2-ylazetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c12-7(13)6-4-11(5-6)8-9-2-1-3-10-8/h1-3,6H,4-5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBERFYZGWLYPGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of 1-(pyrimidin-2-yl)azetidine-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. The azetidine scaffold is a valuable component in drug discovery, known for imparting favorable physicochemical properties to bioactive molecules.[1] This guide will delve into a robust and efficient synthesis pathway, focusing on the underlying chemical principles and experimental considerations. Furthermore, a thorough characterization of the target compound using modern analytical techniques will be presented, offering a complete profile for future research and development.

Introduction: The Significance of the Azetidine Moiety

Azetidines, four-membered nitrogen-containing heterocycles, have garnered considerable attention in the field of drug discovery.[2] Their incorporation into molecular structures can lead to improved metabolic stability, enhanced solubility, and favorable conformational rigidity, all of which are desirable attributes for drug candidates.[1] Azetidine carboxylic acids, in particular, serve as valuable building blocks for the synthesis of novel peptides and small molecule inhibitors.[3] The pyrimidine ring is another key pharmacophore present in numerous approved drugs, recognized for its ability to engage in various biological interactions. The combination of these two moieties in this compound presents a promising scaffold for the development of new therapeutic agents.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a three-step process commencing with commercially available starting materials. The overall strategy hinges on the protection of the carboxylic acid functionality, followed by a nucleophilic aromatic substitution reaction, and concluding with deprotection to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Part 1: Esterification of Azetidine-3-carboxylic acid

To prevent the carboxylic acid from interfering in the subsequent nucleophilic aromatic substitution reaction, it is first protected as an ester. A common and effective method is the formation of a methyl or ethyl ester.

Experimental Protocol:

-

Reaction Setup: To a suspension of azetidine-3-carboxylic acid (1.0 eq) in methanol (10 volumes), slowly add thionyl chloride (1.2 eq) at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. The resulting residue, the hydrochloride salt of azetidine-3-carboxylic acid methyl ester, can be used in the next step without further purification.

Part 2: Nucleophilic Aromatic Substitution (SNA_r)

The key bond-forming step is the nucleophilic aromatic substitution of 2-chloropyrimidine with the azetidine-3-carboxylic acid ester. The electron-deficient nature of the pyrimidine ring facilitates this substitution.

Caption: Generalized mechanism of the SNA_r reaction.

Experimental Protocol:

-

Reaction Setup: In a microwave-safe vial, combine the azetidine-3-carboxylic acid methyl ester hydrochloride salt (1.0 eq), 2-chloropyrimidine (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile (10 volumes).

-

Reaction Execution: Heat the mixture using microwave irradiation to 120-150 °C for 30-60 minutes.[2] Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Part 3: Hydrolysis of the Ester

The final step is the deprotection of the carboxylic acid via hydrolysis of the methyl ester.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified this compound methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Reaction Execution: Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up and Isolation: Once the reaction is complete, acidify the mixture to pH 3-4 with 1N HCl. Extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Doublet | 2H | Pyrimidine H-4, H-6 |

| ~6.6 | Triplet | 1H | Pyrimidine H-5 |

| ~4.4 | Triplet | 2H | Azetidine CH₂ (adjacent to N) |

| ~4.2 | Triplet | 2H | Azetidine CH₂ (adjacent to CH) |

| ~3.6 | Quintet | 1H | Azetidine CH |

| 12.0-13.0 | Broad Singlet | 1H | Carboxylic acid OH |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent used.[4][5]

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | Carboxylic acid C=O |

| ~162 | Pyrimidine C-2 |

| ~158 | Pyrimidine C-4, C-6 |

| ~110 | Pyrimidine C-5 |

| ~55 | Azetidine CH₂ (adjacent to N) |

| ~35 | Azetidine CH |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent used.[6]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

Table 3: Predicted Mass Spectrometry Data

| Ionization Mode | Calculated m/z | Observed m/z |

| ESI+ | [M+H]⁺: 194.0717 | To be determined |

Calculated for C₈H₉N₃O₂

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1580, 1550 | C=N and C=C stretch (pyrimidine ring) |

| ~1450 | C-H bend (alkane) |

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. The proposed three-step synthesis, involving esterification, nucleophilic aromatic substitution, and hydrolysis, utilizes readily available starting materials and established chemical transformations. The comprehensive characterization data provided serves as a benchmark for researchers working on the synthesis and application of this and related compounds. The unique structural features of this compound make it a valuable building block for the design of novel therapeutic agents, and this guide provides a solid foundation for its exploration in drug discovery programs.

References

-

A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate.

-

Catalytic Two-Step Synthesis of Azetidine 3-Aryl-3-Carboxylic Acids. Synfacts.

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-Ylidene)Acetates. PubMed Central.

-

Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.

-

Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

-

Rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.

-

Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.

-

Table (3-3): 1H NMR and 13C NMR spectral for 3. Studylib.

-

Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central.

-

Pyrimidinone conjugates for the assignment of the absolute configuration of α-chiral carboxylic acids by 1H-NMR. Arkivoc.

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. Semantic Scholar.

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.

-

-

Carboxyl protecting groups.

-

-

An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. ResearchGate.

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.

-

1-(3-Nitro-2-pyridinyl)-3-azetidinecarboxylicacid | C9H9N3O4 | MD Topology | NMR | X-Ray.

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

-

Concerted Nucleophilic Aromatic Substitutions. PubMed Central.

-

Azetidine synthesis. Organic Chemistry Portal.

-

Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. PubMed Central.

-

1-PYRIMIDIN-2-YL-AZETIDINE-3-CARBOXYLIC ACID. 2a biotech.

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.

-

Nucleophilic aromatic substitution: Using microwave chemistry. Morressier.

-

Azetidinecarboxylic Acid | C4H7NO2 | CID 17288. PubChem.

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.

Sources

- 1. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. studylib.net [studylib.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. mdpi.com [mdpi.com]

A Technical Guide to 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Pyrimidinyl-Azetidines in Medicinal Chemistry

The confluence of unique structural motifs in medicinal chemistry often leads to the development of novel molecular scaffolds with significant therapeutic potential. One such emerging class of compounds is the pyrimidinyl-azetidines. These molecules incorporate the strained four-membered azetidine ring, a feature known to enhance physicochemical properties such as solubility and metabolic stability, with the biologically significant pyrimidine nucleus, a cornerstone of many therapeutic agents. This technical guide provides an in-depth exploration of 1-(pyrimidin-2-yl)azetidine-3-carboxylic acid, a key building block in this promising class of compounds. While specific data for this exact molecule is limited, this guide will leverage information from closely related analogues to provide a comprehensive overview of its chemical properties, potential synthetic routes, and likely applications in drug discovery.

The azetidine moiety, a nitrogen-containing heterocycle, has garnered considerable attention in drug design due to its ability to impart conformational rigidity and act as a bioisostere for larger, more flexible ring systems.[1][2] This can lead to improved binding affinity and selectivity for biological targets.[1][2] On the other hand, the pyrimidine ring is a fundamental component of nucleobases and is found in a wide array of approved drugs, exhibiting diverse pharmacological activities including anticancer, antiviral, and anti-inflammatory properties.[3] The fusion of these two pharmacophores in this compound presents a compelling scaffold for the development of novel therapeutics.

This guide will serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development, offering insights into the synthesis, characterization, and potential utilization of this intriguing molecule.

Chemical Properties and Identification

| Property | Value (Predicted) | Source |

| Molecular Formula | C8H9N3O2 | - |

| Molecular Weight | 179.18 g/mol | - |

| Appearance | White to off-white solid | General observation for similar compounds |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | Inferred from related structures |

| pKa | ~3-4 (carboxylic acid), ~2-3 (pyrimidine nitrogen) | Estimated based on functional groups |

It is crucial to distinguish this compound from its pyridinyl analogue, 1-(Pyridin-2-yl)azetidine-3-carboxylic acid, which has a confirmed CAS number of 1380300-81-1.[5][6] The presence of the additional nitrogen atom in the pyrimidine ring significantly alters the electronic properties and potential biological activity of the molecule.

Proposed Synthesis of this compound

A likely synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction between a suitable pyrimidine precursor and an azetidine-3-carboxylic acid derivative.

Experimental Protocol:

Step 1: N-Arylation of Azetidine-3-carboxylic acid ester

-

To a solution of tert-butyl azetidine-3-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K2CO3, 2.0 eq) or cesium carbonate (Cs2CO3, 2.0 eq).

-

Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 1-(pyrimidin-2-yl)azetidine-3-carboxylate.

Step 2: Deprotection of the Carboxylic Acid

-

Dissolve the purified tert-butyl 1-(pyrimidin-2-yl)azetidine-3-carboxylate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Triturate the residue with diethyl ether to precipitate the product.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound.

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Drug Discovery

The unique structural combination of the pyrimidine and azetidine rings suggests that this compound could be a valuable building block for the development of novel therapeutic agents across various disease areas.

-

Kinase Inhibitors: The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The azetidine-3-carboxylic acid moiety can be further functionalized to introduce substituents that can interact with other regions of the ATP-binding pocket, potentially leading to highly potent and selective kinase inhibitors for oncology and inflammatory diseases.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 1289388-50-6|1-(4-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. appchemical.com [appchemical.com]

- 6. Chemsigma International Co., Ltd. [chemsigma.com]

A Technical Guide to the Predicted Spectral Data of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the novel heterocyclic compound, 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopic analysis and draws upon spectral data from analogous azetidine and pyrimidine structures to construct a reliable, predictive framework. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed roadmap for the structural elucidation and characterization of this and similar compounds. We present predicted ¹H and ¹³C NMR chemical shifts, coupling constants, and a plausible mass spectral fragmentation pathway. Furthermore, we outline generalized, robust protocols for the empirical acquisition of such data, ensuring a self-validating system for future experimental work.

Introduction and Molecular Structure

This compound is a unique small molecule incorporating a strained four-membered azetidine ring, a carboxylic acid functional group, and an N-aryl linkage to a pyrimidine ring. This combination of structural motifs suggests potential applications in medicinal chemistry, where azetidine rings serve as valuable bioisosteres for larger cyclic systems and pyrimidines are core components of many biologically active compounds. Accurate structural verification is the cornerstone of any chemical research and development program. High-resolution mass spectrometry and multinuclear NMR spectroscopy are the principal techniques for providing unambiguous structural confirmation.

This guide will detail the in silico predicted spectral data for this compound, providing a foundational dataset for researchers synthesizing or working with this molecule. The causality behind spectral predictions is explained by referencing established fragmentation mechanisms and chemical shift trends from closely related structures.[1][2]

Molecular Structure for NMR Analysis

For clarity in the subsequent NMR analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used for the assignment of all predicted NMR signals.

Caption: Numbering scheme for this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data. Predictions are based on the analysis of structurally similar compounds, including N-aryl azetidines and substituted pyrimidines.[2][3] The solvent is assumed to be DMSO-d₆, which is commonly used for polar, acidic compounds.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~12.5 | br s | 1H | - | COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield shift. |

| ~8.40 | d | 2H | J = 4.8 | H4', H6' | Protons on the pyrimidine ring adjacent to nitrogen atoms are deshielded. The doublet arises from coupling to H5'. |

| ~6.70 | t | 1H | J = 4.8 | H5' | This proton is coupled to the two equivalent protons H4' and H6', resulting in a triplet. |

| ~4.30 | t | 2H | J = 7.6 | H2a, H4a | The methylene protons on the azetidine ring adjacent to the nitrogen are deshielded by the pyrimidine ring. They are coupled to the H3 proton. |

| ~4.10 | t | 2H | J = 7.6 | H2b, H4b | Diastereotopic methylene protons on the azetidine ring. |

| ~3.50 | p | 1H | J = 7.6 | H3 | The methine proton at the C3 position is coupled to the four adjacent methylene protons, likely appearing as a pentet. |

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~174.0 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| ~162.0 | C2' | The pyrimidine carbon attached to the azetidine nitrogen is highly deshielded due to the two adjacent nitrogen atoms. |

| ~158.0 | C4', C6' | These equivalent carbons in the pyrimidine ring are deshielded by the adjacent nitrogen atoms. |

| ~111.0 | C5' | This carbon in the pyrimidine ring is the most shielded of the aromatic carbons. |

| ~50.0 | C2, C4 | The methylene carbons of the azetidine ring attached to the nitrogen are deshielded by both the nitrogen and the aromatic ring. |

| ~35.0 | C3 | The methine carbon bearing the carboxylic acid group. |

Predicted Mass Spectrometry and Fragmentation Analysis

The mass spectrum of this compound is predicted using Electron Ionization (EI) as the ionization method. The fragmentation of N-substituted pyrimidines often involves cleavages at the substituent followed by the characteristic cleavage of the pyrimidine ring itself.[1][4]

Molecular Formula: C₉H₉N₃O₂ Molecular Weight: 191.19 g/mol

Predicted Key Fragments

| m/z | Ion | Predicted Fragmentation Pathway |

| 191 | [M]⁺ | Molecular ion |

| 146 | [M - COOH]⁺ | Loss of the carboxylic acid radical is a common fragmentation for carboxylic acids. |

| 119 | [C₅H₅N₃]⁺ | Cleavage of the azetidine ring, leaving the pyrimidinyl-methyl cation. |

| 95 | [C₄H₃N₃]⁺ | Pyrimidine ring fragment after loss of the azetidine moiety. |

| 79 | [C₄H₃N₂]⁺ | Pyrimidine cation, a common fragment in the mass spectra of pyrimidine derivatives. |

Proposed Fragmentation Pathway Workflow

The diagram below illustrates the primary predicted fragmentation pathway for this compound under EI-MS conditions.

Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocols

To validate the predicted data, the following generalized protocols are recommended. These are based on standard methodologies for the analysis of small heterocyclic molecules.[4]

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, 2-second relaxation delay, 16 ppm spectral width.

-

Process the data with a 0.3 Hz line broadening exponential multiplication.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, 2-second relaxation delay, 240 ppm spectral width.

-

Process the data with a 1.0 Hz line broadening exponential multiplication.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for unambiguous assignment of quaternary carbons and linking different spin systems.

-

Mass Spectrometry Protocol

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements or a standard quadrupole instrument for nominal mass.

-

Ionization Method: Electron Ionization (EI) is a standard method for volatile and thermally stable compounds and provides reproducible fragmentation patterns.[4] Electrospray Ionization (ESI) can also be used, particularly with LC-MS, and will primarily yield the protonated molecule [M+H]⁺.

-

EI-MS Parameters:

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺.

-

Propose structures for major fragment ions based on mass differences and known fragmentation rules for pyrimidines and carboxylic acids.[5]

-

For high-resolution data, calculate the elemental composition of the molecular ion and key fragments to confirm assignments.

-

Conclusion

This guide provides a robust, predictive framework for the spectral characterization of this compound. The predicted ¹H NMR, ¹³C NMR, and mass spectral data are grounded in the established principles of spectroscopy and analysis of analogous structures. The detailed experimental protocols offer a clear path for the empirical validation of these predictions. This document serves as a valuable resource for scientists engaged in the synthesis and study of this novel compound, facilitating its unambiguous identification and characterization.

References

- E. B. Pedersen, et al. (1979). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 57(1), 27-31.

-

E. B. Pedersen, et al. (1979). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Science Publishing. Available at: [Link]

- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(3), 834-841.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

- Tepe, J. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Omega, 6(40), 26576–26582.

- Okano, K., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(42), 26239-26248.

-

MD Topology. 1-(3-Nitro-2-pyridinyl)-3-azetidinecarboxylicacid | C9H9N3O4 | MD Topology | NMR | X-Ray. Available at: [Link]

- Elguero, J., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Patel, D., et al. (2011). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study.

-

ResearchGate. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. Available at: [Link]

- Chalyk, B. A., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Konopelski, J. P., et al. (2001). Pyrimidinone conjugates for the assignment of the absolute configuration of α-chiral carboxylic acids by 1H-NMR. Arkivoc, 2001(11), 58-73.

- Wicker, T., et al. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of the American Society for Mass Spectrometry.

-

Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

- Tsai, F. H., et al. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-49.

- PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. (2022).

-

SpectraBase. L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum. Available at: [Link]

-

PubChem. (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid. Available at: [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. article.sapub.org [article.sapub.org]

An In-Depth Technical Guide to the Potential Biological Activity of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel heterocyclic compound, 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid. While direct experimental data on this specific molecule is limited in current scientific literature, this document synthesizes information from closely related analogs and the constituent chemical moieties—the azetidine ring and the pyrimidine nucleus—to project its pharmacological potential. Drawing on established structure-activity relationships, this guide explores putative mechanisms of action, suggests potential therapeutic targets, and outlines detailed experimental protocols for the in vitro and in vivo evaluation of this compound. The primary objective is to furnish researchers and drug development professionals with a robust framework for initiating and advancing the scientific investigation of this compound.

Introduction: The Rationale for Investigating this compound

The confluence of an azetidine ring and a pyrimidine nucleus in a single molecule presents a compelling case for its investigation as a potential therapeutic agent. Both scaffolds are independently recognized as "privileged structures" in medicinal chemistry, known for their prevalence in a wide array of biologically active compounds.[1][2]

The azetidine ring , a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity and three-dimensional character.[2] This conformational constraint can lead to higher binding affinities and improved selectivity for biological targets.[3] Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1][4]

The pyrimidine moiety is a fundamental component of nucleobases and is integral to numerous approved drugs.[5] Its ability to participate in hydrogen bonding and other molecular interactions makes it a versatile pharmacophore. Pyrimidine-based compounds are known to exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[5][6]

The combination of these two pharmacophores in this compound suggests the potential for synergistic or novel biological activities. This guide will delve into the projected pharmacology of this compound based on the known attributes of its constituent parts and related molecules.

Projected Biological Activities and Putative Mechanisms of Action

Based on the biological activities of structurally similar compounds, this compound is hypothesized to exhibit potential in the following therapeutic areas:

Antimicrobial Activity

The presence of the 1-(pyrimidin-2-yl)azetidine core is suggestive of potential antimicrobial properties. A study on 3-chloro-4-benzylidene-1-(pyrimidin-2-yl) azetidin-2-one derivatives demonstrated notable activity against various bacterial and fungal strains.[7] This suggests that the 1-(pyrimidin-2-yl)azetidine scaffold can serve as a pharmacophore for the development of new antimicrobial agents.

Putative Mechanism: While the exact mechanism for this class of compounds is not fully elucidated, it is plausible that they interfere with essential microbial processes. The pyrimidine ring could act as a bioisostere for natural purines, thereby disrupting nucleic acid synthesis. The strained azetidine ring might also interact with key bacterial enzymes.

Kinase Inhibition and Anti-inflammatory/Anticancer Potential

A patent application for "azetidinyl pyrimidines" highlights their potential as kinase inhibitors for the treatment of inflammatory diseases and cancer.[8] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases. The pyrimidine scaffold is a common feature in many approved kinase inhibitors.

Signaling Pathway Visualization:

Caption: Putative mechanism of kinase inhibition by this compound.

Central Nervous System (CNS) Activity

The rigid scaffold of the azetidine ring is often exploited in the design of CNS-active compounds to achieve specific conformations required for receptor binding.[7] The pyrimidine moiety is also present in various CNS-active drugs. Therefore, it is conceivable that this compound could exhibit activity at CNS targets.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a systematic experimental approach is necessary. The following protocols provide a starting point for the in vitro and in vivo characterization of this compound.

In Vitro Assays

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Methodology:

-

Microorganism Panel:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

-

Fungi: Candida albicans, Aspergillus niger

-

-

Broth Microdilution Method (CLSI guidelines): a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). c. Inoculate each well with a standardized suspension of the test microorganism. d. Include positive (microorganism with no compound) and negative (medium only) controls. e. Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours. f. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Objective: To screen the compound for inhibitory activity against a panel of kinases relevant to inflammation and cancer.

Methodology:

-

Kinase Panel: Select a diverse panel of kinases, such as receptor tyrosine kinases (e.g., EGFR, VEGFR), serine/threonine kinases (e.g., MAP kinases, CDKs), and inflammatory pathway kinases (e.g., JAKs, IKKs).

-

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay): a. In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations. b. Allow the kinase reaction to proceed for a specified time at the optimal temperature. c. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. d. Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. e. Measure the luminescence, which is proportional to the kinase activity. f. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Objective: To assess the compound's ability to modulate inflammatory responses in a cellular context.

Methodology:

-

Cell Line: Use a relevant cell line, such as murine macrophages (RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

-

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay: a. Seed the cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with LPS (a potent pro-inflammatory agent) for 24 hours. d. Collect the cell culture supernatant. e. Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent. f. A reduction in nitrite concentration indicates anti-inflammatory activity.

Experimental Workflow Visualization:

Caption: Workflow for the in vitro biological evaluation of the compound.

In Vivo Models (Hypothetical)

Should in vitro studies yield promising results, subsequent in vivo evaluation would be warranted. The choice of animal model will depend on the most potent in vitro activity observed.

-

For Antimicrobial Activity: A murine model of systemic infection (e.g., S. aureus bacteremia) could be employed to assess the compound's efficacy in reducing bacterial burden and improving survival.

-

For Anti-inflammatory Activity: A carrageenan-induced paw edema model in rats can be used to evaluate the compound's ability to reduce acute inflammation.

-

For Anticancer Activity: A xenograft model, where human cancer cells are implanted into immunocompromised mice, would be appropriate to determine the compound's effect on tumor growth.

Structure-Activity Relationship (SAR) Considerations

While SAR data for this compound is not available, insights can be drawn from related structures.

| Moiety | Position | Potential for Modification | Predicted Impact on Activity |

| Pyrimidine Ring | 2-position | Substitution with small alkyl or halo groups | May modulate potency and selectivity |

| Azetidine Ring | 3-position | Esterification or amidation of the carboxylic acid | Can improve cell permeability and pharmacokinetic properties |

| Azetidine Ring | 1-position | Replacement of the pyrimidine with other heterocycles | Could alter the spectrum of biological activity |

Conclusion and Future Directions

This compound represents a novel chemical entity with significant potential for biological activity, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer research. The structural combination of the azetidine and pyrimidine moieties provides a strong rationale for its investigation. This technical guide has outlined the putative mechanisms of action and provided a detailed roadmap for its systematic biological evaluation.

Future research should focus on the synthesis of this compound and its derivatives, followed by the execution of the proposed in vitro screening cascade. Positive results from these initial studies would pave the way for more extensive preclinical development, including in vivo efficacy studies and pharmacokinetic profiling. The exploration of this and related pyrimidinyl-azetidine scaffolds could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

- Jain, A. K., & Singla, R. K. (2023). Design, synthesis, characterization and biological evaluation of some azetidinone derivatives containing pyrimidine moiety. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 62B(11), 1363-1371.

- Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062.

- Wadher, K., Trivedi, M., & Singh, R. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6536.

- WO/2023/279105 AZETIDINYL PYRIMIDINES AND USES THEREOF. (2023). WIPO.

- Yang, S., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Patel, M., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Medicinal Chemistry.

- Rani, P., & Srivastava, V. K. (2009). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Indian Journal of Pharmaceutical Sciences, 71(6), 694–698.

-

2a biotech. (n.d.). 1-PYRIMIDIN-2-YL-AZETIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

- Sharma, R., et al. (2024). Design, synthesis, biological evaluation and in silico study of N-(Pyrimidin-2-yl)alkyl/arylamide derivatives as quorum sensing inhibitors against Pseudomonas aeruginosa. Medicinal Chemistry Research, 33, 1-17.

- Artico, M., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771.

- Bessonov, K., Bamm, V. V., & Harauz, G. (2010). Misincorporation of the proline homologue Aze (azetidine-2-carboxylic acid) into recombinant myelin basic protein. Phytochemistry, 71(5-6), 502–507.

- Fowden, L. (1956). Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants. Biochemical Journal, 64(2), 323–331.

- Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518.

- Wang, L., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85.

- El-Sayed, M. A. A., et al. (2023). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. RSC Advances, 13(48), 33695-33710.

- Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(15), 2463-2466.

- Wasmuth, J. J., & Caskey, C. T. (1976). Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. Cell, 8(1), 71–77.

- El-Gazzar, M. G., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 145, 107623.

- Liu, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(10), 2439.

- Brand, C., et al. (1999). Asymmetric Synthesis of L-azetidine-2-carboxylic Acid and 3-substituted Congeners--Conformationally Constrained Analogs of Phenylalanine, Naphthylalanine, and Leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437–1442.

- Pontiki, E., & Hadjipavlou-Litina, D. (2012). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 17(5), 5287–5317.

- Bessonov, K., Bamm, V. V., & Harauz, G. (2010). Misincorporation of the proline homologue Aze (azetidine-2-carboxylic acid) into recombinant myelin basic protein. Phytochemistry, 71(5-6), 502-507.

- Wildman, S. A., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127418.

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

A Strategic Guide to Unveiling the Therapeutic Potential of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid: A Roadmap for Target Identification and Validation

Abstract

The confluence of structurally rigid scaffolds with pharmacologically active heterocycles presents a fertile ground for the discovery of novel therapeutics. This guide delineates a comprehensive strategy for the systematic investigation of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid, a molecule integrating the conformationally constrained azetidine-3-carboxylic acid core with the biologically versatile pyrimidine moiety. While direct studies on this specific molecule are not yet prevalent in public literature, its constituent parts suggest a high probability of interaction with key biological targets. This document provides a robust, experience-driven framework for researchers and drug development professionals to identify and validate its potential therapeutic targets. We will explore logical target classes, detail advanced experimental workflows from initial screening to in-vivo validation, and provide the causal reasoning behind each methodological choice, thereby establishing a self-validating system for inquiry.

Introduction: The Rationale for Investigation

The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention in medicinal chemistry due to its ability to impart molecular rigidity and act as a bioisostere for other cyclic and acyclic structures.[1][2] Specifically, azetidine-3-carboxylic acid serves as a constrained analog of natural amino acids like proline and GABA, making it a valuable building block for agents targeting neurological and metabolic pathways.[3][4]

Juxtaposed with this structural element is the pyrimidine ring, a cornerstone pharmacophore in a vast array of clinically significant drugs. Pyrimidine derivatives are known to exhibit diverse biological activities, including but not limited to, antimicrobial, antiviral, antitumor, and anti-inflammatory effects.[5][6] The combination of these two moieties in this compound suggests a molecule with a unique three-dimensional structure capable of specific and potent interactions with a range of biological targets. This guide proposes a systematic approach to deorphanize this compound and uncover its therapeutic promise.

Postulated Therapeutic Target Classes

Based on the known pharmacology of its constituent scaffolds, we can hypothesize several promising target classes for this compound. This initial theoretical framework will guide our screening and validation efforts.

-

Kinases: The pyrimidine scaffold is a well-established "hinge-binding" motif in numerous kinase inhibitors. The nitrogen atoms of the pyrimidine can form crucial hydrogen bonds within the ATP-binding pocket of various kinases. The azetidine-carboxylic acid portion could then extend into other regions of the binding site, conferring selectivity.

-

G-Protein Coupled Receptors (GPCRs): As a constrained amino acid analog, the core structure could mimic endogenous ligands for certain GPCRs. For instance, derivatives of similar structures have shown activity at histamine receptors and TGR5.[7][8]

-

Metabolic Enzymes: The structural similarity to amino acids could allow the compound to act as a competitive or allosteric inhibitor of enzymes involved in amino acid metabolism or other metabolic pathways.

-

Nuclear Receptors: The rigid structure and potential for diverse interactions could enable binding to the ligand-binding domains of nuclear receptors, thereby modulating gene transcription.

A Phased Approach to Target Identification and Validation

A multi-pronged, phased approach is essential for a thorough and efficient investigation. This workflow is designed to move from broad, unbiased screening to specific, hypothesis-driven validation.

Caption: Phased workflow for target identification and validation.

Phase 1: Unbiased Target Identification

The initial phase aims to cast a wide net to identify potential biological targets without prior bias.

Rationale: This technique identifies direct binding partners of the compound from a complex biological lysate, providing a direct link between the molecule and its potential targets.

Methodology:

-

Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) suitable for immobilization. A control probe, lacking the core pharmacophore but containing the linker and tag, should also be synthesized.

-

Immobilization: Covalently attach the biotinylated probe and the control probe to streptavidin-coated magnetic beads.

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue (e.g., a human cancer cell line for oncology applications).

-

Affinity Pulldown: Incubate the immobilized probes with the protein lysate. To increase confidence in the identified binders, a competition experiment should be run in parallel, where the lysate is co-incubated with the immobilized probe and an excess of the free, untagged this compound.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.

-

Proteomic Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched on the active probe beads compared to the control beads and whose binding is competed away by the free compound.

| Parameter | Experimental Group | Control Group 1 | Control Group 2 |

| Probe | Active Probe | Control Probe | Active Probe |

| Competitor | None | None | Free Compound (100x excess) |

| Expected Outcome | Enrichment of true targets | No enrichment of true targets | Reduced enrichment of true targets |

Phase 2: Target Validation and Mechanistic Elucidation

Once a list of high-confidence candidate targets is generated, the next phase focuses on validating these interactions and understanding their functional consequences.

Rationale: ITC is a gold-standard biophysical technique that directly measures the heat change upon binding, providing thermodynamic parameters of the interaction (affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)). This confirms a direct interaction and quantifies its strength.

Methodology:

-

Protein Expression and Purification: Express and purify the candidate target protein(s) identified in Phase 1.

-

Sample Preparation: Prepare a solution of the purified protein in the calorimeter cell and a solution of this compound in the titration syringe, both in the same buffer.

-

Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat evolved or absorbed.

-

Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Rationale: CETSA assesses target engagement within intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. This confirms that the compound engages its target in a physiological context.

Methodology:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat aliquots of the treated cells across a temperature gradient.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing unfolded, aggregated protein) from the insoluble fraction by centrifugation.

-

Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Data Analysis: Plot the soluble protein fraction as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated cells indicates target engagement.

Phase 3: In-Vivo Target Validation and Preclinical Assessment

The final phase aims to confirm the physiological relevance of the target engagement in a living organism.

Rationale: To demonstrate that the therapeutic effect of the compound is mediated through the identified target, studies in relevant animal models are crucial.

Methodology:

-

Model Selection: Choose an appropriate animal model of disease based on the validated target and its associated pathology (e.g., a xenograft mouse model for a cancer target).

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Administer the compound to the animals and measure its concentration in plasma and relevant tissues over time (PK). Concurrently, measure a biomarker of target engagement (e.g., phosphorylation status of a downstream substrate for a kinase target) (PD).

-

Efficacy Studies: Treat diseased animals with the compound and monitor for therapeutic outcomes (e.g., tumor growth inhibition).

-

Target Knockdown/Knockout Validation: To definitively link the compound's efficacy to the target, repeat the efficacy study in animals where the target gene has been knocked down (e.g., using shRNA) or knocked out. The therapeutic effect of the compound should be significantly diminished in these animals.

| Study Type | Objective | Key Measurements |

| Pharmacokinetics (PK) | Assess drug exposure | Plasma and tissue drug concentration vs. time |

| Pharmacodynamics (PD) | Confirm target engagement in vivo | Target modulation biomarker vs. drug concentration |

| Efficacy | Evaluate therapeutic effect | Disease-specific endpoints (e.g., tumor volume) |

| Target Validation | Link target to efficacy | Efficacy in wild-type vs. target-knockdown models |

Conclusion and Future Directions

This guide provides a scientifically rigorous and logically structured framework for the systematic identification and validation of therapeutic targets for this compound. By progressing from unbiased proteomics to biophysical and cellular validation, and ultimately to in-vivo confirmation, researchers can build a compelling, data-driven case for the compound's mechanism of action and therapeutic potential. The insights gained from this comprehensive approach will be invaluable for guiding subsequent lead optimization and clinical development efforts. The fusion of the azetidine and pyrimidine scaffolds holds considerable promise, and the methodologies outlined herein provide the tools to unlock it.

References

-

ResearchGate. (2011, March). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Retrieved from [Link]

-

ResearchGate. (2024, December). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

-

Wiley Online Library. (2024, December). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Retrieved from [Link]

-

Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

-

Phillips, D. P., Gao, W., Yang, Y., Zhang, G., Lerario, I. K., Lau, T. L., ... & Seidel, H. M. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. Journal of medicinal chemistry, 57(7), 2879–2894. [Link]

-

MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

-

ResearchGate. (2020, January). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Retrieved from [Link]

-

MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

-

Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

-

ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

-

MDPI. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Retrieved from [Link]

-

Rinaldi, M., Mignogna, G., & Ascenzi, P. (1992). Aziridine-2-carboxylic acid. A reactive amino acid unit for a new class of cysteine proteinase inhibitors. FEBS letters, 299(1), 51–53. [Link]

-

Hanessian, S., & Sancéau, J. Y. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & medicinal chemistry letters, 9(10), 1437–1442. [Link]

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Buy N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine | 2548989-29-1 [smolecule.com]

- 8. Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid in Fragment-Based Drug Discovery: A Technical Guide

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, enabling the efficient exploration of chemical space to identify starting points for novel therapeutics.[1][2][3] This guide provides an in-depth technical analysis of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid , a fragment of significant interest due to its unique combination of desirable physicochemical properties, three-dimensional character, and versatile synthetic handles. We will dissect the strategic rationale for its inclusion in fragment libraries, detail its synthesis, outline robust biophysical screening cascades for hit identification, and provide a framework for its subsequent elaboration into lead-like candidates. This document is intended for drug discovery scientists and researchers seeking to leverage advanced building blocks to tackle challenging biological targets.

Introduction: The Rationale for a Superior Fragment

The core principle of FBDD is to screen low-molecular-weight compounds (typically <300 Da) that, despite weak initial binding affinities, exhibit high ligand efficiency.[1][3] These fragments serve as highly efficient starting points for structure-guided optimization into potent, selective, and drug-like molecules.[3] The selection of fragments for a screening library is therefore a critical determinant of a campaign's success.

The fragment This compound is a compelling scaffold for several key reasons:

-

Three-Dimensionality and sp³-Richness: The strained, four-membered azetidine ring provides a rigid, non-planar scaffold, introducing significant three-dimensional character.[4] This is a crucial feature for disrupting protein-protein interactions and accessing complex binding pockets where traditional flat, aromatic compounds may fail.[4]

-

Vectorial Diversity for Elaboration: The molecule possesses three distinct and chemically orthogonal vectors for synthetic elaboration: the pyrimidine ring, the azetidine nitrogen, and the carboxylic acid. This pre-installed functionality allows for rapid and targeted chemical modifications during the hit-to-lead phase.

-

Favorable Physicochemical Properties: The combination of the polar pyrimidine ring and the carboxylic acid group generally imparts good aqueous solubility, a critical attribute for reliable biophysical screening and favorable pharmacokinetic properties. The azetidine motif itself is known to enhance metabolic stability and receptor selectivity in approved drugs.[4]

-

Bioisosteric Potential: The pyrimidine core is a common motif in a multitude of approved drugs and serves as an excellent bioisostere for other aromatic systems, often improving metabolic properties.[5] The azetidine-carboxylic acid portion can be considered a constrained analog of amino acids like proline, potentially interacting with pockets that recognize such motifs.[6][7]

Physicochemical Properties Summary

| Property | Value (Calculated) | Significance in FBDD |

| Molecular Weight | ~193.18 g/mol | Falls within the ideal range for fragments (<300 Da). |

| cLogP | < 1.0 | Indicates good solubility and reduces the risk of non-specific binding. |

| Topological Polar Surface Area (TPSA) | ~78 Ų | Balances solubility with the potential for cell permeability. |

| Hydrogen Bond Donors | 1 (from COOH) | Provides a key interaction point for binding. |

| Hydrogen Bond Acceptors | 4 (2 from Pyrimidine N, 2 from COOH O) | Offers multiple points for directed interactions with the target. |

| Rotatable Bonds | 2 | Low conformational flexibility increases binding efficiency. |

Synthesis of the Core Scaffold

The practical availability of a fragment is paramount. While numerous methods exist for synthesizing substituted azetidines, a common and reliable approach involves the reaction of a suitable pyrimidine precursor with a protected azetidine-3-carboxylic acid derivative.[8][9][10] A generalized, robust synthetic route is outlined below.

Protocol: Synthesis of this compound

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

To a solution of tert-butyl azetidine-3-carboxylate (1.0 eq) in a suitable aprotic polar solvent like DMSO or NMP, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add 2-chloropyrimidine (1.1 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and monitor by LC-MS until the starting material is consumed (typically 4-12 hours).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product, tert-butyl 1-(pyrimidin-2-yl)azetidine-3-carboxylate, by flash column chromatography.

Step 2: Deprotection of the Carboxylic Acid

-

Dissolve the purified ester from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

-

Once deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Triturate the resulting residue with diethyl ether to precipitate the final product, this compound, as a solid.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Causality: The use of a tert-butyl ester protecting group is strategic; it is stable to the basic conditions of the SNAr reaction but is readily cleaved under acidic conditions with TFA, providing a clean and high-yielding deprotection step.

Biophysical Screening Cascade for Hit Identification

Due to their low binding affinities, fragment hits require highly sensitive biophysical detection methods.[11][12] A multi-step, orthogonal screening cascade is essential to confidently identify true binders and eliminate false positives.

Caption: A robust biophysical screening cascade for FBDD.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is an ideal primary screening technique due to its high sensitivity, label-free detection, and relatively high throughput.[11][13][14] It can reliably detect the weak binding of small molecules like our target fragment.[11]

Experimental Protocol: SPR Screening

-

Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) via amine coupling to achieve a target density of 10,000-15,000 Response Units (RU). A reference channel should be prepared by activating and deactivating the surface without protein.

-

Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Dilute into the running buffer (e.g., HBS-EP+) to a final screening concentration (e.g., 500 µM) with a final DMSO concentration of ≤1%.

-

Screening Run: Inject the fragment solution over the reference and target channels at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase.[14]

-

Data Analysis: Subtract the reference channel signal from the target channel signal. A positive binding response indicates a potential hit. Hits are typically defined as compounds showing a response significantly above the baseline noise.

Causality: Immobilizing the protein allows for real-time monitoring of the fragment binding event in the solution phase.[15] The reference channel is crucial for subtracting bulk refractive index changes, a common source of false positives, especially with DMSO-containing samples.[11]

Hit Validation: Saturation Transfer Difference (STD) NMR

NMR-based methods provide unambiguous confirmation of binding in solution, eliminating artifacts associated with surface-based techniques.[] STD NMR is particularly powerful for FBDD.[17][18] It identifies which protons of a ligand are in close proximity to the protein surface.[18]

Experimental Protocol: STD NMR

-

Sample Preparation: Prepare a sample in a suitable deuterated buffer (e.g., phosphate buffer in D₂O) containing the target protein (~10-20 µM) and the fragment (~1 mM), maintaining a ligand-to-protein ratio of approximately 100:1.[19][20]

-

Acquisition:

-

Acquire a standard 1D proton reference spectrum of the mixture.

-

Acquire the STD experiment by selectively saturating a region of the protein's proton spectrum where no ligand signals are present (e.g., -1.0 ppm for aliphatic protons).[18]

-

Acquire an off-resonance control spectrum where no protein signals are saturated (e.g., 40 ppm).[17]

-

-

Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum.[17]

-

Interpretation: The resulting difference spectrum will only show signals from the fragment if it binds to the protein. The intensity of the signals provides information on which parts of the fragment are closest to the protein surface (the "binding epitope").[18]

Causality: The experiment relies on the Nuclear Overhauser Effect (NOE). Saturation is transferred from the large protein to the small, bound ligand. When the ligand dissociates, it "remembers" this saturation, which is then detected in the bulk solution. Only true binders will show signals in the difference spectrum.[17]

Hit-to-Lead: The Path to Potency

Once a fragment hit is validated and its binding mode is ideally determined by X-ray crystallography, the hit-to-lead phase begins. The goal is to "grow" the fragment into a more potent, lead-like molecule by adding chemical functionality that makes additional favorable interactions with the target protein.[21]

The structure of this compound offers three clear elaboration vectors.

Caption: Key synthetic vectors for hit-to-lead elaboration.

Vector 1: Elaboration of the Pyrimidine Ring

The pyrimidine ring can be functionalized, typically at the 4 or 5 positions, using established cross-coupling chemistries.

-

Strategy: If the initial fragment is 1-(5-bromo-pyrimidin-2-yl)azetidine-3-carboxylic acid, Suzuki or Sonogashira cross-coupling reactions can be used to introduce aryl, heteroaryl, or alkynyl groups to explore nearby pockets.

Vector 2: Elaboration via the Carboxylic Acid

The carboxylic acid is an excellent handle for standard amide bond formation.

-

Strategy: Couple the carboxylic acid with a diverse library of amines using coupling reagents like HATU or EDC/HOBt. This is a robust and high-throughput method to rapidly generate a small library of analogs to probe for additional interactions.

Vector 3: Elaboration of the Azetidine Nitrogen

While the azetidine nitrogen is engaged with the pyrimidine ring, it can be a point of modification if the core scaffold is altered. More commonly, the azetidine ring itself serves as a rigid linker to position the other two vectors optimally. In some cases, N-de-arylation followed by re-functionalization can be explored if the pyrimidine interaction is not critical for binding.

Case Study Insight: Azetidines and Pyrimidines in Kinase Inhibition

While a direct public case study for this exact fragment may be proprietary, the constituent parts are prevalent in drug discovery. For instance, azetidine-carboxamide analogs have been developed as potent STAT3 inhibitors, where the four-membered ring was found to be superior to five- or six-membered rings in conferring potency.[22][23] Similarly, pyrimidine scaffolds are a hallmark of many kinase inhibitors (e.g., Imatinib, Gefitinib), where they often act as hinge-binding motifs.[5] A modular approach using a pyrrolopyrimidine fragment hit has been successfully used to develop selective JAK3 inhibitors, demonstrating the power of elaborating a privileged heterocyclic core.[24]

The combination within this compound therefore offers the potential to engage targets like kinases by using the pyrimidine as an anchor (e.g., hinge-binding) and the azetidine-carboxylate portion to provide vectors that exit the primary binding site towards solvent-exposed regions, where specificity can be achieved.

Conclusion

This compound is not merely another fragment; it is a strategically designed building block that embodies the principles of modern FBDD. Its inherent three-dimensionality, diverse and orthogonal synthetic handles, and favorable physicochemical properties make it an exceptionally valuable starting point for tackling difficult drug targets. By employing a rigorous biophysical screening cascade and leveraging its built-in vectorial diversity, research teams can significantly enhance the efficiency and probability of success in their hit-to-lead campaigns.

References

-

Renaud, J., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Ciulli, A., et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Saturation Transfer Difference (STD) NMR. Department of Chemistry. Available at: [Link]

-

Scorci-Thomas, M.G., et al. (2020). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Nature Communications. Available at: [Link]

-

University of Maryland. (n.d.). Saturation Transfer Difference (STD)-NMR experiment procedure. Department of Chemistry and Biochemistry. Available at: [Link]

-

Scorci-Thomas, M.G., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Nature Portfolio. Available at: [Link]

-

Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. Available at: [Link]

-

UCL. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. Available at: [Link]

-

Mahmood, S., & Gosu, R. (Eds.). (2021). Methods for Fragments Screening Using Surface Plasmon Resonance. Springer. Available at: [Link]

-

Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

-

Angulo, J., & Nieto, P. M. (2011). Saturation Transfer Difference Spectroscopy (STD). Glycopedia. Available at: [Link]

-

Enamine & Pfizer. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

-

Viegas, A., et al. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education. Available at: [Link]

-

Böttcher, B., et al. (2012). Spin ballet for sweet encounters: saturation-transfer difference NMR and X-ray crystallography complement each other in the elucidation of protein–glycan interactions. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

-

Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of Organic Chemistry. Available at: [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Azetidinecarboxylic Acid. PubChem. Available at: [Link]

-

European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Hit-to-Lead. EFMC. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed Central. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Semantic Scholar. Available at: [Link]

-

Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]

-

Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

-

American Chemical Society. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Wu, Y., et al. (2021). Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. STAR Protocols. Available at: [Link]

-

Saini, M., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-azetidinecarboxylic Acid. PubChem. Available at: [Link]

-

Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Wikipedia. Available at: [Link]

-

Oishi, S., et al. (2019). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Tetrahedron Letters. Available at: [Link]

-

Kumar, A., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules. Available at: [Link]

-

American Chemical Society. (2025). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

-